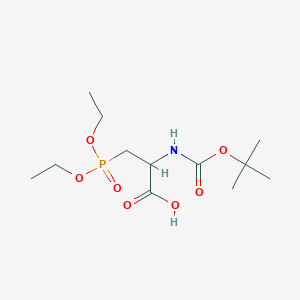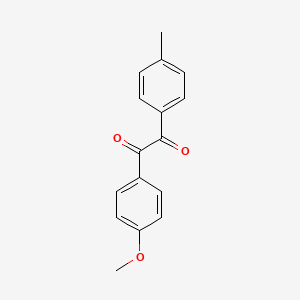
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is a chiral amine compound with a cyclohexyl group attached to a fluorinated ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine, which is commercially available.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or enzymatic resolution, to obtain the desired (S)-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Cyclohexyl-2-fluoroacetone or cyclohexyl-2-fluoroacetic acid.
Reduction: Cyclohexyl-2-fluoroethanol.
Substitution: Cyclohexyl-2-azidoethylamine.
Scientific Research Applications
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including chiral ligands and catalysts.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
Cyclohexylamine: The parent compound without the fluorine substitution.
2-Fluoroethylamine: A simpler analog lacking the cyclohexyl group.
Uniqueness: (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is unique due to its chiral nature and the presence of both cyclohexyl and fluorine groups. These structural features confer specific properties, such as enhanced binding affinity and selectivity, making it valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H17ClFN |
|---|---|
Molecular Weight |
181.68 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 |
InChI Key |
KIHRZAREBYPVAQ-DDWIOCJRSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CF)N.Cl |
Canonical SMILES |
C1CCC(CC1)C(CF)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)


![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)



![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)




![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)
